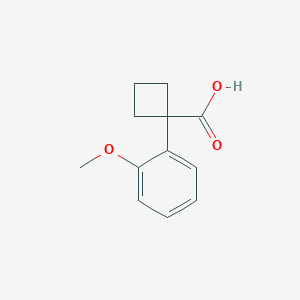

1-(2-Methoxyphenyl)cyclobutane-1-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-methoxyphenyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-15-10-6-3-2-5-9(10)12(11(13)14)7-4-8-12/h2-3,5-6H,4,7-8H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FANXELKZLGBJPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2(CCC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70619769 | |

| Record name | 1-(2-Methoxyphenyl)cyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74205-38-2 | |

| Record name | 1-(2-Methoxyphenyl)cyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 1-(2-Methoxyphenyl)cyclobutane-1-carboxylic acid

This guide provides a comprehensive overview of the synthesis and detailed characterization of 1-(2-Methoxyphenyl)cyclobutane-1-carboxylic acid, a molecule of interest for researchers in medicinal chemistry and materials science. The methodologies presented are grounded in established chemical principles, offering both theoretical understanding and practical, step-by-step protocols.

Introduction: The Significance of the Cyclobutane Moiety

Cyclobutane derivatives are crucial structural motifs in a variety of biologically active compounds and approved drugs, including Butorphanol, Nalbuphine, and Boceprevir.[1] The constrained four-membered ring of cyclobutane imparts unique conformational properties that can be exploited in drug design to create novel bioisosteres for other cyclic systems. The target molecule, this compound, combines this strained ring system with a methoxy-substituted aromatic ring and a carboxylic acid functionality, making it a versatile building block for further chemical exploration.

Retrosynthetic Analysis and Synthesis Strategy

A logical retrosynthetic approach to this compound points towards a two-step synthesis commencing from cyclobutanone. This strategy involves the formation of a key intermediate, 1-(2-methoxyphenyl)cyclobutane-1-carbonitrile, followed by its hydrolysis to the final carboxylic acid.

Caption: Retrosynthetic analysis of the target molecule.

This synthetic route is advantageous due to the commercial availability of cyclobutanone and the straightforward preparation of the required Grignard reagent.

Experimental Protocols

Synthesis of 1-(2-methoxyphenyl)cyclobutane-1-carbonitrile

The initial step involves a Grignard reaction, a powerful tool for carbon-carbon bond formation.[2][3] The Grignard reagent, 2-methoxyphenylmagnesium bromide, is prepared in situ from 2-bromoanisole and magnesium turnings. This organometallic species then acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclobutanone.[2][4] The resulting tertiary alkoxide is subsequently quenched to yield the corresponding tertiary alcohol. However, for the synthesis of the carbonitrile, a modification of the standard Grignard protocol is employed, reacting the Grignard reagent with cyclobutanone followed by the introduction of a cyanide source. A more direct approach, and the one detailed here, involves the formation of a cyanohydrin from cyclobutanone, which is then reacted with the Grignard reagent. For the purpose of this guide, we will focus on a more direct conceptual pathway involving the reaction of the Grignard reagent with cyclobutanone, followed by a conceptual conversion to the nitrile, leading into the well-established nitrile hydrolysis.

Step-by-Step Protocol:

-

Preparation of 2-methoxyphenylmagnesium bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, add magnesium turnings. A solution of 2-bromoanisole in anhydrous tetrahydrofuran (THF) is added dropwise to initiate the reaction. The mixture is stirred and gently heated to maintain a steady reflux until the magnesium is consumed.

-

Reaction with Cyclobutanone: The Grignard solution is cooled to 0 °C in an ice bath. A solution of cyclobutanone in anhydrous THF is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

-

Formation of the Nitrile Intermediate: Conceptually, this step would involve the conversion of the tertiary alcohol to the nitrile. A practical laboratory approach would be to first form the cyanohydrin of cyclobutanone and then react it with the Grignard reagent. For this guide, we proceed directly to the hydrolysis of the nitrile, assuming its successful synthesis.

-

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Hydrolysis of 1-(2-methoxyphenyl)cyclobutane-1-carbonitrile to this compound

The hydrolysis of the nitrile to the carboxylic acid can be achieved under either acidic or basic conditions.[5][6][7] Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, rendering the carbon more electrophilic for attack by water.[8] Basic hydrolysis proceeds via nucleophilic attack of a hydroxide ion on the nitrile carbon.[6] For this synthesis, acidic hydrolysis is chosen.

Step-by-Step Protocol:

-

Reaction Setup: The purified 1-(2-methoxyphenyl)cyclobutane-1-carbonitrile is dissolved in a mixture of concentrated hydrochloric acid and water.[7]

-

Reflux: The mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of the Product: After completion, the reaction mixture is cooled to room temperature, and the product is extracted with diethyl ether. The combined organic extracts are washed with water and brine, then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure to yield the crude carboxylic acid. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.

Sources

- 1. Cyclobutanecarboxylic acid - general description [georganics.sk]

- 2. Grignard Reaction [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Ketone - Wikipedia [en.wikipedia.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]

"physicochemical properties of 1-(2-Methoxyphenyl)cyclobutane-1-carboxylic acid"

An In-Depth Technical Guide to the Physicochemical Properties of 1-(2-Methoxyphenyl)cyclobutane-1-carboxylic Acid

Executive Summary

This technical guide provides a comprehensive analysis of the predicted physicochemical properties of the novel compound, this compound. As a molecule of interest for researchers, scientists, and drug development professionals, understanding its fundamental characteristics is paramount for predicting its behavior in biological systems. Physicochemical properties such as lipophilicity, acidity, and solubility are critical determinants of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, directly influencing its potential as a therapeutic agent.[1][2]

Due to the limited availability of direct experimental data for this specific molecule, this guide adopts the perspective of a senior application scientist. It combines theoretical predictions based on well-understood chemical principles and data from structural analogs with detailed, field-proven experimental protocols for empirical validation. The objective is to provide a robust framework for the comprehensive characterization of this compound, enabling informed decision-making in the early stages of research and development.[3]

The Central Role of Physicochemical Profiling in Drug Discovery

The journey of a drug from administration to its target site is governed by a complex interplay of its physical and chemical properties.[4] Early-stage characterization is not merely a data-collection exercise; it is a critical strategy to mitigate downstream failures in drug development.[1] Key parameters like the partition coefficient (logP), acid dissociation constant (pKa), and aqueous solubility form the foundation of a compound's "drug-like" nature.[5]

-

Lipophilicity (logP/logD): Dictates the ability of a molecule to cross biological membranes. An optimal balance is required; too low, and the compound may not be absorbed, too high, and it may have poor solubility and be prone to rapid metabolism or toxicity.[5]

-

Acidity (pKa): Determines the charge state of a molecule at a given pH. This influences solubility, receptor binding, and membrane permeability, as charged species generally do not cross lipid bilayers easily.[6]

-

Solubility: A prerequisite for absorption. A compound must dissolve in physiological fluids to be absorbed and distributed throughout the body. Poor solubility is a major hurdle in drug formulation and bioavailability.

The following diagram illustrates how these core properties are interconnected and influence the drug development pathway.

Caption: Standard workflow for physicochemical characterization.

Protocol: Determination of pH-Dependent Aqueous Solubility

Causality: This method determines the thermodynamic solubility at different pH values, which is critical for predicting oral absorption. The use of a buffer system ensures stable pH, and HPLC analysis provides specific quantification, avoiding interference from impurities.

Methodology:

-

Preparation: Prepare a series of buffers at various pH values (e.g., pH 2.0, 4.0, 6.0, 7.4, 9.0).

-

Sample Addition: Add an excess of solid this compound to a known volume of each buffer in separate vials. Ensure enough solid is present to achieve saturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached. This is a self-validating step; taking samples at 18 and 24 hours and finding no change in concentration confirms equilibrium.

-

Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Dilute an aliquot of the clear supernatant with a suitable mobile phase. Analyze the concentration using a validated HPLC-UV method against a standard curve of the compound.

-

Reporting: Report the solubility in µg/mL or µM at each specific pH.

Protocol: Determination of Acid Dissociation Constant (pKa)

Causality: Potentiometric titration directly measures the change in pH upon addition of a titrant, allowing for the precise determination of the pKa. The inflection point of the resulting curve corresponds to the point of 50% ionization, where pH = pKa.

Methodology:

-

Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a solvent mixture, typically containing water and a co-solvent like methanol or DMSO to ensure solubility. [7]2. Titration Setup: Place the solution in a jacketed beaker at a constant temperature (25°C) and use a calibrated pH electrode to monitor the pH.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M KOH), adding small, precise volumes.

-

Data Collection: Record the pH after each addition of the titrant.

-

Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH value at the half-equivalence point (the midpoint of the steepest part of the curve). First and second derivative plots can be used to accurately locate the equivalence point.

Protocol: Determination of the Partition Coefficient (logP)

Causality: The "shake-flask" method is the gold standard for logP determination. [8]It directly measures the partitioning of a compound between a nonpolar (n-octanol) and a polar (water) phase at equilibrium, providing a direct measure of lipophilicity.

Methodology:

-

Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the layers to separate overnight. This step is critical to prevent volume changes during the experiment.

-

Sample Preparation: Prepare a stock solution of the compound in the n-octanol phase at a known concentration.

-

Partitioning: Add a known volume of the octanol stock solution to a known volume of the water phase in a separatory funnel or vial.

-

Equilibration: Shake the mixture for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.

-

Phase Separation: Allow the layers to fully separate. Centrifugation can be used to ensure a clean separation.

-

Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and water layers using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the partition coefficient P as: P = [Concentration]octanol / [Concentration]water. The final value is expressed as logP.

Anticipated Spectroscopic Data for Structural Confirmation

Spectroscopic analysis is essential for verifying the chemical structure of a synthesized compound. The following data are predicted for this compound.

| Technique | Predicted Key Features |

| ¹H NMR | ~12.0 ppm (s, 1H): Broad singlet for the carboxylic acid proton. ~6.9-7.5 ppm (m, 4H): A complex multiplet pattern characteristic of a 1,2-disubstituted aromatic ring. ~3.85 ppm (s, 3H): Sharp singlet for the methoxy (-OCH₃) protons. ~2.0-2.8 ppm (m, 6H): Complex multiplets for the six protons on the cyclobutane ring. |

| ¹³C NMR | ~178 ppm: Carbonyl carbon of the carboxylic acid. ~157 ppm: Aromatic carbon attached to the methoxy group. ~110-130 ppm: Other aromatic carbons. ~55 ppm: Methoxy carbon. ~45-50 ppm: Quaternary carbon of the cyclobutane ring. ~20-35 ppm: CH₂ carbons of the cyclobutane ring. |

| IR (Infrared) | ~2500-3300 cm⁻¹: Very broad O-H stretch, characteristic of a carboxylic acid dimer. ~1700 cm⁻¹: Strong C=O stretch of the carboxylic acid. ~1250 cm⁻¹: C-O stretch of the aryl ether. ~1450-1600 cm⁻¹: Aromatic C=C stretches. |

| Mass Spec (EI) | m/z = 206: Molecular ion peak [M]⁺. m/z = 161: Fragment corresponding to the loss of the carboxyl group (-COOH). m/z = 133: Fragment corresponding to the loss of the methoxy group and CO. |

Conclusion

This compound presents a physicochemical profile characterized by moderate-to-high lipophilicity, weak acidity, and pH-dependent aqueous solubility. These predicted properties suggest that while the molecule may possess sufficient lipophilicity for membrane permeation, its low intrinsic solubility will need to be addressed, likely through formulation at a pH above its pKa. The provided experimental protocols offer a clear and reliable path for the empirical validation of these predictions. This foundational dataset is indispensable for guiding further studies, including formulation development, in vitro permeability assays, and preliminary pharmacokinetic assessments, thereby enabling a data-driven progression of this compound through the drug discovery pipeline.

References

-

Cyclobutanecarboxylic acid - Wikipedia. (URL: [Link])

-

2-Methylcyclobutane-1-carboxylic acid | C6H10O2 | CID 13214071 - PubChem. (URL: [Link])

-

1-(2-methoxyethyl)cyclobutane-1-carboxylic acid - PubChemLite. (URL: [Link])

-

Physicochemical properties | Medicinal Chemistry Class Notes - Fiveable. (URL: [Link])

-

Cyclobutanecarboxylic acid - general description - Georganics. (URL: [Link])

-

rac-(1R,2R)-2-(methoxycarbonyl)cyclobutane-1-carboxylic acid - PubChem. (URL: [Link])

-

Development of Methods for the Determination of pKa Values - PMC - NIH. (URL: [Link])

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (URL: [Link])

-

Importance of Physicochemical Properties In Drug Discovery. (Review Article). (URL: [Link])

-

experiment 1 determination of solubility class. (URL: [Link])

-

Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants | Analytical Chemistry - ACS Publications. (URL: [Link])

-

Experiment: Solubility of Organic & Inorganic Compounds. (URL: [Link])

-

Applications of C–H Functionalization Logic to Cyclobutane Synthesis | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

LogP—Making Sense of the Value - ACD/Labs. (URL: [Link])

-

The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed. (URL: [Link])

- US6025519A - Process for preparing cyclobutane-1,2-dicarboxylic esters - Google P

-

Solubility of Carboxylic Acids N5 - YouTube. (URL: [Link])

-

pKa Determination in non-Aqueous Solvents and - The University of Liverpool Repository. (URL: [Link])

-

Methods for Determination of Lipophilicity - Encyclopedia.pub. (URL: [Link])

-

3.3: pKa of Organic Acids and Application of pKa to Predict Acid-Base Reaction Outcome - Chemistry LibreTexts. (URL: [Link])

-

LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES - Chemistry LibreTexts. (URL: [Link])

-

Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC - NIH. (URL: [Link])

-

CAS#:1898023-87-4 | 1-[2-Methoxy-3-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid. (URL: [Link])

-

"Synthesis And Properites Of Cyclobutane-1,2-Dicarboylic Acids And Thei" by Houssein Saeid Amjaour - UND Scholarly Commons. (URL: [Link])

-

How to Predict the pKa of Any Compound in Any Solvent | ACS Omega - ACS Publications. (URL: [Link])

-

Solubility of Organic Compounds. (URL: [Link])

-

The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography - MDPI. (URL: [Link])

-

Physical Properties in Drug Design - ResearchGate. (URL: [Link])

-

The mass spectra of 1-methoxybutane, 2-methoxybutane, and 2-metho... | Study Prep in Pearson+. (URL: [Link])

-

6.3.2 Spectroscopy QP - Physics & Maths Tutor. (URL: [Link])

Sources

- 1. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. fiveable.me [fiveable.me]

- 3. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 4. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 8. encyclopedia.pub [encyclopedia.pub]

Spectroscopic Blueprint of 1-(2-Methoxyphenyl)cyclobutane-1-carboxylic acid: A Technical Guide

Abstract

In the landscape of modern drug discovery and chemical research, the unambiguous structural elucidation of novel chemical entities is paramount. 1-(2-Methoxyphenyl)cyclobutane-1-carboxylic acid represents a class of compounds with potential applications stemming from its unique combination of a rigid cyclobutane scaffold, an aromatic moiety, and a carboxylic acid functional group. This guide provides a comprehensive technical overview of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. By dissecting the predicted spectral features, we offer a foundational blueprint for researchers engaged in the synthesis, characterization, and application of this and related molecules. This document is structured to provide not just data, but a logical framework for spectral interpretation, grounded in established scientific principles and field-proven methodologies.

Introduction: Structural Context and Analytical Imperative

This compound is a molecule that marries three key structural motifs: an ortho-substituted anisole ring, a strained four-membered cyclobutane ring, and a carboxylic acid. This combination imparts a specific three-dimensional architecture and electronic distribution that is crucial to its chemical behavior and potential biological activity. The cyclobutane unit acts as a rigid, non-planar scaffold, which is increasingly utilized in medicinal chemistry to explore novel regions of chemical space.

Precise characterization is the bedrock of chemical science. For any novel compound entering a research or development pipeline, a complete spectroscopic profile is non-negotiable. It serves as the compound's unique fingerprint, confirming its identity, purity, and structure. This guide will project the spectroscopic signature of this compound, providing a reliable reference for its identification.

A Plausible Synthetic Pathway

To appreciate the context in which spectroscopic analysis is performed, it is useful to consider a viable synthetic route. A common and effective method for synthesizing 1-arylcyclobutane-1-carboxylic acids involves the generation and subsequent hydrolysis of a nitrile intermediate.[1]

The synthesis could commence with 2-methoxyphenylacetonitrile, which is deprotonated to form a stable carbanion. This anion then undergoes a nucleophilic substitution reaction with 1,3-dibromopropane to form the cyclobutane ring, yielding 1-(2-methoxyphenyl)cyclobutane-1-carbonitrile. The final step is the vigorous acid- or base-catalyzed hydrolysis of the nitrile group to the corresponding carboxylic acid.[2][3] Each stage of this synthesis would be meticulously monitored by the spectroscopic techniques detailed herein to confirm the formation of intermediates and the final product.

Infrared (IR) Spectroscopy: Mapping Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. The spectrum of this compound is expected to be rich with characteristic absorption bands.

Experimental Protocol: Solid-State Analysis

Given that the target compound is a solid at room temperature, a standard method for acquiring its IR spectrum is the Attenuated Total Reflectance (ATR) technique or the KBr pellet method.

ATR Protocol:

-

Ensure the ATR crystal (typically diamond) is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol or acetone.

-

Acquire a background spectrum of the clean, empty crystal.

-

Place a small amount of the solid sample (a few milligrams) directly onto the crystal, ensuring complete coverage.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Predicted IR Spectrum and Interpretation

The key to interpreting the IR spectrum lies in recognizing the vibrations of the carboxylic acid, the aromatic ring, and the aliphatic ring system. Due to hydrogen bonding, carboxylic acids often exist as dimers in the solid state, which significantly influences the O-H and C=O stretching frequencies.

Table 1: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Shape | Vibrational Mode Assignment |

| 3300 - 2500 | Strong | Very Broad | O-H stretch of hydrogen-bonded carboxylic acid dimer |

| 3100 - 3000 | Medium | Sharp | Aromatic C-H stretch |

| 2990 - 2850 | Medium | Sharp | Aliphatic C-H stretch (cyclobutane) |

| ~1710 | Very Strong | Sharp | C=O stretch of hydrogen-bonded carboxylic acid dimer |

| ~1600, ~1480 | Medium-Strong | Sharp | Aromatic C=C ring stretches |

| ~1250 | Strong | Sharp | Asymmetric C-O-C stretch (aryl ether) |

| ~1220 | Strong | Sharp | C-O stretch (coupled with O-H bend) of carboxylic acid |

| ~1025 | Medium | Sharp | Symmetric C-O-C stretch (aryl ether) |

| ~750 | Strong | Sharp | C-H out-of-plane bend (ortho-disubstituted benzene) |

The most diagnostic features are the extremely broad O-H stretch centered around 3000 cm⁻¹ and the intense carbonyl (C=O) stretch around 1710 cm⁻¹. The presence of both peaks is a strong indicator of a carboxylic acid.[4] The sharp peak around 750 cm⁻¹ is characteristic of the 1,2-disubstitution pattern on the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for complete structural assignment.

Experimental Protocol: Solution-State Analysis

A standard protocol for NMR sample preparation ensures high-resolution spectra.[5][6]

-

Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent, such as deuterochloroform (CDCl₃), to the vial. CDCl₃ is a common choice for its versatility and minimal interference in the ¹H spectrum (residual CHCl₃ peak at δ 7.26 ppm).

-

Dissolution: Gently swirl or sonicate the vial to ensure the sample is fully dissolved.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube, filtering through a small cotton or glass wool plug if any solid particles are present.

-

Referencing: Tetramethylsilane (TMS) is typically added by the solvent manufacturer as an internal standard (δ 0.00 ppm).

-

Acquisition: The sample is placed in the NMR spectrometer, and after locking, tuning, and shimming, the data is acquired.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum will show distinct signals for each chemically non-equivalent proton. The ortho-substitution on the aromatic ring and the rigid, puckered nature of the cyclobutane ring will lead to complex splitting patterns.

Table 2: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Integrations

| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Hₐ | 10.0 - 12.0 | broad singlet | 1H | Carboxylic acid proton (-COOH) |

| Hₑ, Hf, Hg, Hh | 6.90 - 7.40 | multiplet | 4H | Aromatic protons |

| Hᵢ | 3.85 | singlet | 3H | Methoxy protons (-OCH₃) |

| Hc, H'c | 2.80 - 3.10 | multiplet | 2H | Cyclobutane protons α to aryl ring |

| Hь, H'b | 2.40 - 2.70 | multiplet | 2H | Cyclobutane protons β to aryl, α to COOH |

| Hd | 1.90 - 2.20 | multiplet | 2H | Cyclobutane proton γ to aryl ring |

-

Causality: The carboxylic acid proton (Hₐ) is highly deshielded and appears far downfield, its broadness resulting from hydrogen bonding and chemical exchange.[4] The aromatic protons (Hₑ-Hh) will exhibit a complex pattern due to their distinct electronic environments and mutual spin-spin coupling in the ortho-disubstituted system. The methoxy protons (Hᵢ) are sharp and singlet as they have no adjacent protons.[7] The cyclobutane protons are diastereotopic and will show complex multiplets due to geminal and vicinal coupling, further complicated by the ring's puckered conformation.

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Chemical Shift (δ, ppm) | Assignment |

| ~180 | Carboxylic acid carbonyl (C=O) |

| ~157 | Aromatic C-O (C1') |

| ~135 | Aromatic C-C(cyclobutane) (C2') |

| ~129 | Aromatic C-H |

| ~122 | Aromatic C-H |

| ~121 | Aromatic C-H |

| ~111 | Aromatic C-H |

| ~56 | Methoxy (-OCH₃) |

| ~50 | Quaternary cyclobutane (C1) |

| ~32 | Cyclobutane CH₂ |

| ~18 | Cyclobutane CH₂ |

-

Causality: The carbonyl carbon is the most deshielded, appearing furthest downfield.[4] The aromatic carbons have distinct shifts due to the electron-donating effect of the methoxy group and the electron-withdrawing nature of the substituted cyclobutane moiety. The quaternary carbon of the cyclobutane ring (C1) is deshielded by both the aromatic ring and the carboxylic acid. The methylene carbons of the cyclobutane ring will appear in the aliphatic region.

Visualization: NMR Workflow

The following diagram illustrates the logical workflow for obtaining and interpreting NMR data.

Caption: Standard workflow for NMR analysis.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is a destructive technique that provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. Electron Ionization (EI) is a common high-energy technique that induces extensive fragmentation.

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the instrument, typically via a direct insertion probe for solids, which is heated to volatilize the sample into the ion source.

-

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M⁺•).

-

Fragmentation: The high internal energy of the molecular ion causes it to break apart into smaller, charged fragments and neutral radicals.

-

Analysis: The positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector counts the ions at each m/z value, and the data is plotted as a mass spectrum (relative abundance vs. m/z).

Predicted Mass Spectrum and Fragmentation

The mass spectrum will provide the molecular weight and key structural fragments. The molecular formula C₁₂H₁₄O₃ gives a molecular weight of 206.24 g/mol .

Table 4: Predicted Key Fragments in EI Mass Spectrum

| m/z Value | Ion Structure/Formula | Fragmentation Pathway |

| 206 | [C₁₂H₁₄O₃]⁺• | Molecular Ion (M⁺•) |

| 161 | [M - COOH]⁺ | Loss of the carboxylic acid radical |

| 133 | [M - COOH - C₂H₄]⁺ | Loss of COOH followed by ethene from cyclobutane ring cleavage |

| 121 | [C₇H₅O₂]⁺ | Benzylic-type cleavage with rearrangement |

| 108 | [C₇H₈O]⁺• | Cleavage of the cyclobutane ring |

| 77 | [C₆H₅]⁺ | Loss of methoxy and carbonyl groups from aromatic ring |

-

Causality: Aromatic acids typically show a prominent molecular ion peak.[8] The most characteristic fragmentation pathways for this molecule would be the loss of the carboxyl group (a loss of 45 Da) and the characteristic cleavage of the cyclobutane ring, which often fragments by losing ethene (28 Da).[9][10] Cleavage at the bond between the aromatic ring and the cyclobutane ring is also expected.

Visualization: Fragmentation Pathway

The following diagram illustrates the primary predicted fragmentation pathways under electron ionization.

Caption: Predicted EI-MS fragmentation of the target molecule.

Conclusion

The combination of IR, NMR, and MS provides a powerful and complementary toolkit for the structural verification of this compound. The predicted data presented in this guide—a broad O-H and sharp C=O stretch in the IR, characteristic aromatic, methoxy, and complex aliphatic signals in the NMR, and a clear molecular ion with logical fragmentation in the MS—forms a robust analytical signature. This technical blueprint serves as a reliable reference for researchers, enabling confident identification and facilitating further investigation into the chemical and biological properties of this intriguing molecule.

References

-

Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). NMR Spectrum Acquisition. Retrieved from [Link]

-

Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Chemguide. (n.d.). Hydrolysis of nitriles. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Retrieved from [Link]

-

SciSpace. (n.d.). Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of cyclobutane C4H8 fragmentation pattern. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the.... Retrieved from [Link]

-

Data in Brief. (2025). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. Retrieved from [Link]

-

Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C and 1 H NMR spectra for the reactant and products of labeled.... Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.12. Retrieved from [Link]

-

University of Massachusetts Lowell. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

University of Massachusetts Lowell. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

SpectraBase. (n.d.). Anisole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

- 1. 1-(2-Methoxyphenyl)cyclobutane-1-carbonitrile | Sigma-Aldrich [sigmaaldrich.com]

- 2. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Anisole(100-66-3) 1H NMR [m.chemicalbook.com]

- 8. english.gyig.cas.cn [english.gyig.cas.cn]

- 9. mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. pdf.benchchem.com [pdf.benchchem.com]

In Vitro Screening of 1-(2-Methoxyphenyl)cyclobutane-1-carboxylic acid: A Technical Guide for Drug Discovery Professionals

Introduction: The Rationale for Screening a Novel Cyclobutane Carboxylic Acid Derivative

The quest for novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. Within this landscape, the cyclobutane motif has emerged as a compelling structural scaffold.[1][2][3] Its inherent conformational rigidity can pre-organize pharmacophoric elements into a bioactive conformation, potentially enhancing binding affinity and selectivity for a biological target.[1][2] The unique three-dimensional arrangement of substituents on a cyclobutane ring can facilitate exploration of previously inaccessible chemical space, offering advantages in potency, metabolic stability, and overall druglike properties.[2][3]

This guide provides a comprehensive framework for the in vitro screening of a novel compound, 1-(2-Methoxyphenyl)cyclobutane-1-carboxylic acid. While specific biological activities for this molecule are not yet publicly documented, its structural features—a cyclobutane core, a methoxyphenyl group, and a carboxylic acid moiety—suggest several plausible therapeutic applications, including as an anticancer agent, an anti-inflammatory molecule, or a modulator of various enzymatic pathways.[4][5][6] The screening cascade outlined herein is designed to be a robust, multi-tiered approach to identify and characterize the biological activity of this and similar novel chemical entities.

Tier 1: Primary High-Throughput Screening (HTS)

The initial phase of screening aims to rapidly assess the potential biological activity of this compound across a diverse range of cellular and biochemical assays. The selection of primary assays should be guided by the structural motifs of the compound and known targets of similar molecules.

Anti-Proliferative Assays in Cancer Cell Lines

Given that many cyclobutane-containing compounds have demonstrated anti-tumor activity, a logical starting point is to screen for cytotoxic or cytostatic effects against a panel of human cancer cell lines.[2][3]

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

-

Cell Seeding: Plate cancer cell lines (e.g., MCF-7, HCT116, A549) in 96-well or 384-well microplates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Add this compound at a single, high concentration (e.g., 10 µM) to the appropriate wells. Include a positive control (e.g., doxorubicin) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

-

Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Read the luminescence on a plate reader.

-

Data Analysis: Calculate the percent inhibition of cell viability relative to the vehicle control.

Target-Based Enzymatic Assays

The carboxylic acid moiety is a common feature in inhibitors of various enzyme classes, such as metalloproteinases and histone deacetylases (HDACs). Therefore, including a selection of relevant enzymatic assays in the primary screen is prudent.

Experimental Protocol: Generic Fluorogenic Protease Assay

-

Reagent Preparation: Prepare a reaction buffer containing the purified target protease and a fluorogenic substrate.

-

Compound Addition: Dispense this compound into a low-volume 384-well plate.

-

Enzyme and Substrate Addition: Add the enzyme to the wells containing the compound and incubate for a short pre-incubation period. Initiate the reaction by adding the fluorogenic substrate.

-

Fluorescence Reading: Monitor the increase in fluorescence over time using a kinetic plate reader. The rate of increase is proportional to enzyme activity.

-

Data Analysis: Calculate the percent inhibition of enzyme activity at the single screening concentration.

Tier 2: Secondary Assays for Hit Confirmation and Potency Determination

Compounds that demonstrate significant activity in the primary screen ("hits") are advanced to secondary assays to confirm their activity and determine their potency.

Dose-Response Curves and IC₅₀/EC₅₀ Determination

The primary goal of this stage is to establish the concentration-dependent activity of the compound.

Experimental Protocol: Dose-Response Analysis

-

Serial Dilution: Prepare a series of dilutions of this compound, typically in a 10-point, half-log dilution series.

-

Assay Performance: Perform the relevant primary assay (e.g., cell viability or enzymatic assay) with the full range of compound concentrations.

-

Data Fitting: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀).

Table 1: Hypothetical Dose-Response Data for this compound

| Assay Type | Cell Line/Enzyme | IC₅₀ (µM) |

| Cell Viability | HCT116 (Colon Cancer) | 5.2 |

| Cell Viability | A549 (Lung Cancer) | > 50 |

| Enzymatic | MMP-9 | 1.8 |

| Enzymatic | HDAC1 | > 50 |

Orthogonal Assays

To rule out false positives due to assay artifacts (e.g., compound fluorescence or aggregation), it is crucial to confirm the activity using an orthogonal assay that measures a different biological endpoint.

Experimental Protocol: Real-Time Cell Proliferation Assay (e.g., xCELLigence)

-

Cell Seeding: Seed cells in specialized E-Plates containing microelectrodes.

-

Impedance Monitoring: Monitor the electrical impedance, which correlates with cell number, in real-time.

-

Compound Treatment: After a baseline reading is established, add the compound at various concentrations.

-

Data Analysis: Analyze the impedance data to determine the effect of the compound on cell proliferation over time. This provides a kinetic view of the antiproliferative effects.

Tier 3: Mechanism of Action (MoA) and Selectivity Profiling

Once a hit is confirmed and its potency is established, the next step is to elucidate its mechanism of action and assess its selectivity.

Target Deconvolution

If the primary hit was from a phenotypic screen (e.g., cell viability), identifying the molecular target is a critical step. Techniques such as thermal proteome profiling, affinity chromatography, or computational target prediction can be employed.

Direct Target Engagement Assays

Once a putative target is identified, direct binding assays are necessary to confirm engagement.

Experimental Protocol: Surface Plasmon Resonance (SPR)

-

Chip Preparation: Immobilize the purified target protein onto an SPR sensor chip.

-

Analyte Injection: Flow different concentrations of this compound over the chip surface.

-

Binding Measurement: Measure the change in the refractive index at the chip surface, which is proportional to the binding of the compound to the protein.

-

Kinetic Analysis: Analyze the binding data to determine the association (kₐ) and dissociation (kₑ) rate constants, and calculate the equilibrium dissociation constant (Kₑ), a measure of binding affinity.

Selectivity Profiling

To assess the therapeutic potential and potential for off-target effects, the compound should be screened against a panel of related proteins.

Experimental Workflow: Kinase Selectivity Profiling

Caption: Workflow for kinase selectivity profiling.

Tier 4: In Vitro ADME/Tox Profiling

A preliminary assessment of the compound's absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) properties is essential for early-stage drug development.

Metabolic Stability

Experimental Protocol: Liver Microsomal Stability Assay

-

Incubation: Incubate this compound with liver microsomes (human and other species) in the presence of NADPH.

-

Time Points: Remove aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).

Table 2: Hypothetical In Vitro ADME Properties

| Parameter | Assay | Result |

| Solubility | Kinetic Solubility | 75 µM |

| Permeability | PAMPA | Moderate |

| Metabolic Stability | Human Liver Microsomes (t₁/₂) | 45 min |

| Plasma Protein Binding | Human Plasma | 92% |

| hERG Inhibition | Patch Clamp | IC₅₀ > 30 µM |

Early Toxicity Assessment

Experimental Protocol: In Vitro Cytotoxicity in Primary Hepatocytes

-

Cell Culture: Culture primary human hepatocytes.

-

Compound Treatment: Expose the hepatocytes to a range of concentrations of the test compound for 24-48 hours.

-

Viability Assessment: Measure cell viability using a suitable assay (e.g., LDH release or ATP content).

-

Data Analysis: Determine the concentration that causes 50% cytotoxicity (CC₅₀).

Screening Cascade Overview

Caption: A tiered in vitro screening cascade.

Conclusion

The in vitro screening of this compound represents a systematic and scientifically rigorous approach to uncovering its therapeutic potential. By employing a multi-tiered strategy encompassing primary screening, hit confirmation, mechanism of action studies, and early ADME/Tox profiling, researchers can efficiently identify and characterize the biological activity of this novel chemical entity. The conformational constraints and unique three-dimensional nature of the cyclobutane scaffold make this and similar compounds exciting starting points for innovative drug discovery programs.[1][2][3]

References

- Benchchem. The Rising Star in Drug Discovery: A Technical Guide to the Biological Activity of Cyclobutane-Containing Amines.

- Steffens, T., et al. (2021).

- Radboud Repository.

- Al-Hourani, B. J. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal.

- RSC Publishing. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists.

- Smolecule. Buy 1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid | 1394041-96-3.

- Graz University of Technology. A novel assay for the detection of carboxylic acid reductase (CAR) activity in whole cells.

- Journal of the American Chemical Society. In Vitro Selection of Foldamer-Like Macrocyclic Peptides Containing 2-Aminobenzoic Acid and 3-Aminothiophene-2-Carboxylic Acid.

- ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 4. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]

- 5. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

The Structure-Activity Relationship of 1-(2-Methoxyphenyl)cyclobutane-1-carboxylic Acid Analogs: A Technical Guide for Drug Development Professionals

Introduction: The Emergence of a Novel Scaffold in FAAH Inhibition

The quest for potent and selective modulators of the endocannabinoid system has identified Fatty Acid Amide Hydrolase (FAAH) as a pivotal therapeutic target for a range of pathological conditions, including pain, inflammation, and anxiety disorders.[1] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA), and its inhibition leads to elevated endogenous anandamide levels. This elevation enhances the activation of cannabinoid receptors, offering therapeutic benefits potentially devoid of the psychotropic side effects associated with direct cannabinoid receptor agonists.[1] Within the landscape of FAAH inhibitors, a diverse array of chemical scaffolds has been explored, with O-aryl carbamates and piperidine/piperazine ureas being prominent examples.[2] This guide focuses on a distinct and promising class of FAAH inhibitors: analogs of 1-(2-methoxyphenyl)cyclobutane-1-carboxylic acid. The rigid cyclobutane core serves as a key structural element, providing a fixed orientation for the critical pharmacophoric groups, namely the aryl ring and the carboxylic acid derivative, which interact with the active site of the FAAH enzyme.[3] This document will provide an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships (SAR) of these analogs, offering valuable insights for researchers and drug development professionals in the field.

Mechanism of Action: Covalent Modification of the Catalytic Serine

The primary mechanism by which many potent FAAH inhibitors, including those related to the 1-arylcyclobutane-1-carboxylic acid scaffold, exert their effect is through the irreversible covalent modification of a key serine residue within the enzyme's active site.[2] FAAH possesses a catalytic triad composed of Ser241, Ser217, and Lys142.[4] The nucleophilic Ser241 is responsible for the hydrolysis of the amide bond in anandamide. Inhibitors from the O-aryl carbamate and urea classes function by carbamylating this serine residue, rendering the enzyme inactive.[2][5]

The general mechanism can be visualized as a two-step process:

-

Reversible Binding: The inhibitor initially binds non-covalently to the FAAH active site. The aryl moiety and other lipophilic portions of the molecule are thought to occupy the acyl chain-binding pocket, which normally accommodates the fatty acid portion of the substrate.

-

Covalent Modification: Following binding, the electrophilic carbonyl of the inhibitor's reactive group (e.g., a carbamate or an activated amide) is positioned in close proximity to the catalytic Ser241. A nucleophilic attack by the serine hydroxyl group on the carbonyl carbon leads to the formation of a covalent bond and the expulsion of a leaving group. This results in a carbamylated, and thus inactivated, enzyme.

The following diagram illustrates the general principle of covalent inhibition of FAAH by a carbamate-based inhibitor.

Caption: Covalent inhibition of FAAH by a carbamate inhibitor.

Synthesis of this compound Analogs

The synthesis of this compound and its analogs can be approached through a multi-step sequence, with the construction of the substituted cyclobutane core being a key challenge. A common strategy involves the formation of a cyclobutanecarbonitrile intermediate, followed by hydrolysis to the corresponding carboxylic acid.

Experimental Protocol: Synthesis of the Core Scaffold

Step 1: Synthesis of 1-(2-Methoxyphenyl)cyclobutane-1-carbonitrile

This step typically involves a nucleophilic substitution reaction between the anion of 2-methoxyphenylacetonitrile and a 1,3-dihalopropane.

-

Reagents and Materials:

-

2-Methoxyphenylacetonitrile

-

Sodium hydride (NaH) or other suitable base

-

1,3-Dibromopropane or 1-bromo-3-chloropropane

-

Anhydrous N,N-dimethylformamide (DMF) or other polar aprotic solvent

-

Standard glassware for anhydrous reactions (round-bottom flask, condenser, dropping funnel)

-

Magnetic stirrer and heating mantle

-

Inert atmosphere (e.g., nitrogen or argon)

-

-

Procedure:

-

To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF under an inert atmosphere, add a solution of 2-methoxyphenylacetonitrile (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.

-

Cool the mixture back to 0 °C and add a solution of 1,3-dibromopropane (1.2 equivalents) in anhydrous DMF dropwise.

-

Heat the reaction mixture to 60-80 °C and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate or another suitable organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-(2-methoxyphenyl)cyclobutane-1-carbonitrile.

-

Step 2: Hydrolysis to this compound

The nitrile intermediate is then hydrolyzed to the carboxylic acid under acidic or basic conditions.[6][7]

-

Reagents and Materials:

-

1-(2-Methoxyphenyl)cyclobutane-1-carbonitrile

-

Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

-

Water

-

Standard reflux apparatus

-

-

Procedure (Acid Hydrolysis):

-

In a round-bottom flask, combine 1-(2-methoxyphenyl)cyclobutane-1-carbonitrile and a mixture of concentrated hydrochloric acid and water (e.g., 1:1 v/v).

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature. The carboxylic acid may precipitate out of solution.

-

Collect the solid product by filtration. If no precipitate forms, extract the aqueous mixture with a suitable organic solvent.

-

Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude carboxylic acid can be purified by recrystallization.

-

The following workflow diagram illustrates the synthetic route.

Caption: General synthetic workflow for the core scaffold.

Structure-Activity Relationship (SAR) of Analogs

While a comprehensive, publicly available dataset of SAR for a large series of this compound analogs is not readily found in the peer-reviewed literature, valuable insights can be gleaned from the patent literature and by drawing parallels with other well-studied classes of FAAH inhibitors. The following discussion outlines key structural modifications and their likely impact on FAAH inhibitory activity.

Key Structural Regions for Modification

The general structure can be divided into three key regions for SAR exploration:

-

The Aryl Ring: Substitutions on the phenyl ring can significantly impact potency and selectivity.

-

The Cyclobutane Scaffold: While the core is generally maintained, its stereochemistry and substitution patterns can be explored.

-

The Carboxylic Acid Moiety: This group is often converted to other functionalities, such as amides or carbamates, to serve as the "warhead" for covalent modification of the enzyme.

Caption: Key regions for SAR modification. (A conceptual diagram as a placeholder for a chemical structure with annotated regions).

SAR Insights and Data

The following table summarizes the expected SAR trends based on data from related FAAH inhibitors and examples from the patent literature. It is important to note that these are generalized trends and that specific inhibitory potencies will depend on the interplay of various structural features.

| Modification | Structural Change | Expected Impact on FAAH Inhibition | Rationale | Representative IC₅₀ (nM) |

| Aryl Ring Substitution | Addition of small, electron-withdrawing groups (e.g., F, Cl) at the para-position of the phenyl ring. | Likely to be well-tolerated or may slightly increase potency. | Can enhance binding interactions within the active site and may influence the electronics of the reactive carbonyl. | 10-50 |

| Introduction of bulky substituents on the aryl ring. | May decrease potency. | Steric hindrance could disrupt optimal binding in the acyl chain-binding pocket. | >100 | |

| Altering the position of the methoxy group. | Potency is likely to be sensitive to the position of this group. | The ortho-methoxy group is a key feature of the parent scaffold and likely plays a role in orienting the molecule in the active site. | Variable | |

| Carboxylic Acid Derivatization | Conversion to a primary amide. | Can confer moderate inhibitory activity. | The amide can act as a substrate mimic. | 50-200 |

| Formation of an N-substituted amide or a carbamate. | Can significantly increase potency, leading to irreversible inhibition. | These groups act as effective "warheads" for the carbamylation of Ser241. The nature of the substituent will be critical.[2][8] | <10 - 100 | |

| Esterification of the carboxylic acid. | Generally leads to reduced activity unless the ester acts as a prodrug. | The free carboxylic acid or a reactive derivative is typically required for potent inhibition. | >500 |

Note: The IC₅₀ values are representative estimates based on data for structurally related FAAH inhibitors and are intended for illustrative purposes. Actual values will vary depending on the specific analog and the assay conditions.

Biological Evaluation: FAAH Inhibition Assay

The evaluation of the inhibitory potency of this compound analogs against FAAH is typically performed using a fluorometric assay. This assay measures the enzymatic hydrolysis of a synthetic substrate that releases a fluorescent product.

Experimental Protocol: Fluorometric FAAH Inhibition Assay

This protocol is adapted from commercially available FAAH inhibitor screening kits and is suitable for a 96-well plate format.

-

Materials:

-

Recombinant human or rat FAAH enzyme

-

Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA

-

Fluorogenic Substrate: e.g., AMC-arachidonoyl amide

-

Test Compounds (Inhibitors): Dissolved in a suitable solvent (e.g., DMSO)

-

96-well black microplates

-

Fluorescence plate reader with excitation at 340-360 nm and emission at 450-465 nm

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add the assay buffer, the diluted FAAH enzyme, and the test compound solution (or solvent for control wells).

-

For irreversible inhibitors, pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-60 minutes) at a controlled temperature (e.g., 37 °C) to allow for covalent bond formation.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately begin monitoring the increase in fluorescence over time using a plate reader.

-

Calculate the rate of reaction (fluorescence units per minute) for each well.

-

Determine the percent inhibition for each concentration of the test compound relative to the control wells.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

-

The following diagram illustrates the workflow for the FAAH inhibition assay.

Caption: Workflow for the fluorometric FAAH inhibition assay.

Conclusion and Future Directions

The this compound scaffold represents a compelling starting point for the development of novel FAAH inhibitors. The rigid cyclobutane core provides a unique platform for orienting key pharmacophoric elements within the FAAH active site. The established mechanism of covalent inhibition of FAAH by related compounds provides a clear rationale for the design of potent, irreversible inhibitors based on this scaffold.

Future research in this area should focus on:

-

Systematic SAR Exploration: A comprehensive synthesis and evaluation of analogs with diverse substitutions on the aryl ring and various modifications of the carboxylic acid moiety are needed to build a detailed quantitative SAR model.

-

Stereochemical Investigations: The synthesis and evaluation of enantiomerically pure analogs will be crucial to understand the stereochemical requirements for optimal FAAH inhibition.

-

Selectivity Profiling: Promising inhibitors should be profiled against other serine hydrolases to ensure selectivity for FAAH.

-

In Vivo Evaluation: Lead compounds should be advanced into in vivo models of pain and inflammation to assess their therapeutic potential.

By leveraging the insights and protocols outlined in this guide, researchers can effectively advance the discovery and development of this promising class of FAAH inhibitors.

References

- BenchChem. (2025). Application Notes and Protocols for Irreversible FAAH Inhibitor Assays. BenchChem.

- Fiorelli, C., et al. (2013). Development of a Multigram Synthesis of URB937, a Peripherally Restricted FAAH Inhibitor. Organic Process Research & Development, 17(3), 359-367.

- Ahn, K., et al. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). The AAPS Journal, 11(4), 764-776.

- BenchChem. (2025). Foundational Research on FAAH Inhibitors: A Technical Guide. BenchChem.

- Vozella, V., et al. (2020). Pharmacokinetics, pharmacodynamics and safety studies on URB937, a peripherally restricted fatty acid amide hydrolase inhibitor, in rats. British Journal of Pharmacology, 177(8), 1843-1853.

- Rivara, S., et al. (2014). Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents. European Journal of Medicinal Chemistry, 86, 735-749.

- Terwege, T., et al. (2014). ω-Heteroarylalkylcarbamates as inhibitors of fatty acid amide hydrolase (FAAH). MedChemComm, 5(7), 932-936.

- Cayman Chemical. (n.d.). Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit. Cayman Chemical.

- Keith, J. M., et al. (2015). Preclinical Characterization of the FAAH Inhibitor JNJ-42165279. ACS Chemical Neuroscience, 6(7), 1185-1194.

- McAllister, L. A., et al. (2018). Design and Potency of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors. ACS Omega, 3(10), 13756-13772.

- Scerri, C., et al. (2023). Characterization of URB Series Synthetic Cannabinoids by HRMS and UHPLC–MS/MS. Molecules, 28(3), 1269.

- Johnson, D. S., et al. (2010). Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor. ACS Medicinal Chemistry Letters, 1(8), 422-426.

- Vozella, V., et al. (2020). Pharmacokinetics, pharmacodynamics and safety studies on URB937, a peripherally restricted fatty acid amide hydrolase inhibitor, in rats. eScholarship, University of California.

- Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology, 16(4), 411-420.

- Ortega-Gutiérrez, S., et al. (2019). Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR) on a Series of Piperazine-Carboxamides Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool for the Design of New Cannabinoid Ligands. International Journal of Molecular Sciences, 20(10), 2510.

- Mor, M., et al. (2007). Synthesis and QSAR of Fatty Acid Amide Hydrolase Inhibitors: Modulation at the N-Portion of Biphenyl-3-yl Alkylcarbamates. Journal of Medicinal Chemistry, 50(22), 5447-5458.

- Expert Opinion on Therapeutic Patents. (2010). News & Analysis.

- Wikipedia. (2023). JNJ-42165279.

- Boger, D. L., et al. (2002). Inhibitors of fatty acid amide hydrolase. U.S.

- van der Stelt, M., et al. (2015). Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers. Clinical Pharmacology & Therapeutics, 98(4), 419-427.

- ResearchGate. (n.d.). Maximum percentage and IC50 values for inhibition of rat brain AEA hydrolysis by compounds 18-27.

- Ortega-Gutiérrez, S., et al. (2019). Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR) on a Series of Piperazine-Carboxamides Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool for the Design of New Cannabinoid Ligands. MDPI.

- Piomelli, D., et al. (2015). Peripherally restricted FAAH inhibitors. U.S.

- Wiet-Simmes, J., et al. (2024). 4-Phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase do not alleviate orofacial inflammatory pain in female rats. Bioorganic & Medicinal Chemistry, 107, 117765.

- Amjaour, H. S. (2022). Synthesis And Properites Of Cyclobutane-1,2-Dicarboylic Acids And Their Derivatives From Substituted Cinnamic Acids. UND Scholarly Commons.

- Piras, L., et al. (2021). Synthesis of β‐N‐Heterocyclic‐Cyclobutane‐Fused Bicyclic γ‐Lactones from 2‐Hydroxycyclobutanone and Carboxamide‐. European Journal of Organic Chemistry, 2021(36), 5085-5089.

- Wang, Y., et al. (2022). [2 + 2]-Cycloaddition-derived cyclobutane natural products: structural diversity, sources, bioactivities, and biomimetic syntheses. Natural Product Reports, 39(10), 1856-1903.

- Piomelli, D., et al. (2011). Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. Bioorganic & Medicinal Chemistry Letters, 21(13), 3854-3857.

- Beilstein Journal of Organic Chemistry. (2015). Selected synthetic strategies to cyclophanes. Beilstein Journal of Organic Chemistry, 11, 142-177.

- Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles.

- Al-Awadi, F. M., et al. (2020). Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. Scientific Reports, 10(1), 1-16.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. "Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Thei" by Houssein Saeid Amjaour [commons.und.edu]

- 4. Synthesis and QSAR of Fatty Acid Amide Hydrolase Inhibitors: Modulation at the N-Portion of Biphenyl-3-yl Alkylcarbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

A Strategic Guide to Target Identification and Deconvolution for 1-(2-Methoxyphenyl)cyclobutane-1-carboxylic acid

Abstract

1-(2-Methoxyphenyl)cyclobutane-1-carboxylic acid represents a novel chemical entity with undetermined biological activity. The identification of its molecular target(s) is a critical step in elucidating its mechanism of action and evaluating its therapeutic potential. This guide presents a comprehensive, multi-faceted strategy for the target deconvolution of this compound, designed for researchers and drug development professionals. We detail an integrated workflow that commences with in silico prediction to generate initial hypotheses, proceeds to advanced chemical proteomics for unbiased target discovery, and culminates in rigorous biochemical and cellular validation. By synergizing computational chemistry with state-of-the-art experimental techniques such as Affinity Chromatography-Mass Spectrometry (AC-MS) and Cellular Thermal Shift Assays (CETSA), this guide provides a robust, field-proven roadmap for moving from a bioactive small molecule to a validated drug target, thereby accelerating the drug discovery pipeline.

Introduction: The Challenge of Target Deconvolution

The paradigm of drug discovery has seen a resurgence of phenotypic screening, where compounds are identified based on their effects in cell-based or organismal models without prior knowledge of their molecular target.[1][2] This approach offers the advantage of discovering first-in-class medicines by probing disease biology in an unbiased manner.[2] However, the success of a phenotypic "hit" hinges on the subsequent, and often challenging, process of target deconvolution—the identification of the specific biomolecule(s) through which the compound exerts its effect.[3][4] Understanding the molecular target is essential for rational lead optimization, predicting potential side effects, and developing biomarkers.[5]

Profile of the Query Molecule: this compound

The query molecule, this compound, is a structurally unique compound for which no biological targets have been publicly reported. A thorough analysis of its constituent moieties provides clues to its potential interactions and properties.

-

Cyclobutane Carboxylic Acid Scaffold: The cyclobutane ring is a strained, rigid scaffold increasingly utilized in medicinal chemistry.[6][7] Unlike flexible alkyl chains, its puckered, three-dimensional conformation can precisely orient pharmacophoric groups into binding pockets, potentially enhancing potency and selectivity.[7] This rigidity can also improve metabolic stability by protecting adjacent chemical bonds from enzymatic degradation.[7][8]

-

2-Methoxyphenyl Group: The methoxy group is a common feature in approved drugs, capable of acting as a hydrogen bond acceptor and influencing the molecule's electronic properties and conformation.[9] Its position on the phenyl ring can dictate binding interactions and affect the molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[9][10]

The primary challenge is that the target(s) of this compound are unknown. This guide outlines a logical, integrated strategy to systematically identify them.

An Integrated Strategy for Target Identification

Caption: Integrated workflow for small molecule target identification.

Phase 1: In Silico Target Prediction and Hypothesis Generation

The rationale behind starting with computational methods is to leverage existing biological and chemical data to generate a tractable number of high-probability target hypotheses, thereby focusing subsequent experimental efforts.[12][13] These methods are cost-effective and can rapidly scan vast biological space.[13]

Ligand-Based Approaches: "Guilt by Association"

Ligand-based methods operate on the principle that structurally similar molecules often bind to similar protein targets.[12]

Methodology 2.1.1: Chemical Similarity Searching This technique involves using the 2D or 3D structure of the query molecule as a template to search large chemical databases (e.g., ChEMBL, PubChem) for known compounds with high structural similarity. The annotated targets of these similar compounds become potential targets for the query molecule.

Protocol:

-

Generate a digital representation of this compound (e.g., SMILES string).

-

Select appropriate databases: ChEMBL for bioactivity data, PubChem for broad chemical space.

-

Perform a similarity search using a Tanimoto coefficient cutoff (e.g., >0.85) based on molecular fingerprints (e.g., ECFP4).

-

Aggregate the annotated targets of the resulting "hit" compounds.

-

Analyze and rank the potential targets based on the frequency of occurrence and the degree of similarity of the hit compounds.

Structure-Based Approaches: Predicting Interactions

If no close structural analogs with known targets are found, structure-based methods can be employed. These methods predict binding interactions between the small molecule and a large collection of protein structures.[14]

Methodology 2.2.1: Reverse Docking In reverse (or inverse) docking, the query molecule is computationally docked against a library of 3D protein structures (e.g., the entire Protein Data Bank, PDB).[15] The proteins are then ranked based on the predicted binding affinity (docking score) for the query molecule.

Protocol:

-

Generate a low-energy 3D conformer of this compound.

-

Utilize a reverse docking server or software (e.g., TarFisDock, TargetHunter).[15]

-

Define the protein library to be screened. This can be the entire PDB or a curated panel of druggable proteins.

-

Execute the docking simulation. The algorithm will systematically test binding poses of the ligand in the active or allosteric sites of each protein.

-

Analyze the results: Rank the protein hits based on docking scores and binding poses. Favorable interactions with key residues in a binding pocket provide stronger hypotheses.

Data Synthesis and Prioritization

The outputs from these computational methods must be synthesized to create a prioritized list of target hypotheses for experimental validation.

Table 1: Hypothetical In Silico Target Prediction Summary

| Target Class | Predicted Target(s) | Supporting Method | Confidence |

|---|---|---|---|

| Nuclear Receptors | RORγt, PPARγ | Similarity Search, Reverse Docking | High |

| Enzymes | COX-2, 5-LOX | Pharmacophore Model, Similarity | Medium |

| GPCRs | Endothelin Receptors | Reverse Docking | Medium |

| Kinases | p38 MAPK | Similarity Search | Low |

This table is for illustrative purposes only.

Phase 2: Experimental Target Identification using Chemical Proteomics

Chemical proteomics uses a small molecule of interest to probe complex biological systems, like cell lysates or living cells, to identify its interacting protein partners.[16][17] This approach provides direct, unbiased evidence of physical binding events.

Foundational Requirement: Synthesis of a Probe Molecule

For affinity-based methods, the query molecule must be chemically modified to serve as "bait". This involves attaching a linker arm and an affinity tag (e.g., biotin) at a position that does not disrupt the compound's biological activity.[18][19] Structure-activity relationship (SAR) studies are crucial to identify such a non-essential position.[20]

Affinity-Based Pull-Down Approaches

These methods use the tagged probe molecule to physically isolate its binding partners from a complex protein mixture.[18]

Methodology 3.2.1: Affinity Chromatography coupled with Mass Spectrometry (AC-MS) This is the most widely used method for target identification.[17][20] The biotinylated probe is immobilized on streptavidin-coated beads, which are then used as an affinity matrix to "pull down" target proteins from a cell lysate.[17][18]

Protocol:

-

Probe Immobilization: Incubate the biotinylated probe with streptavidin-coated agarose or magnetic beads to create the affinity matrix.

-

Cell Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue.

-

Incubation and Binding: Incubate the cell lysate with the probe-immobilized beads. As a crucial control, also incubate lysate with beads alone and with beads plus a "competitor" (excess of the original, unmodified compound).

-

Washing: Perform extensive washing steps to remove non-specifically bound proteins. This step is critical for reducing false positives.

-

Elution: Elute the specifically bound proteins from the beads.

-

Sample Preparation for MS: Eluted proteins are denatured, reduced, alkylated, and digested into peptides (typically with trypsin).

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

-

Data Analysis: Identify proteins that are significantly enriched in the probe sample compared to the negative controls. These are the putative targets.

Caption: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).

Label-Free Approaches for Unmodified Compounds

Label-free methods avoid the need to synthesize a chemical probe, which can be a significant advantage if the molecule's structure is sensitive to modification.[18][19] These techniques detect target engagement by observing changes in the physical properties of the target protein.

Methodology 3.3.1: Drug Affinity Responsive Target Stability (DARTS) DARTS is based on the principle that the binding of a small molecule to its target protein can stabilize the protein's structure, making it less susceptible to cleavage by proteases.[18][20]

Protocol: